molecular formula C25H26O5 B3034415 Euchrenone A10 CAS No. 171828-81-2

Euchrenone A10

Cat. No.: B3034415
CAS No.: 171828-81-2
M. Wt: 406.5 g/mol
InChI Key: QEHKYCUZABAYBC-QFIPXVFZSA-N
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Description

Euchrenone A10 is a naturally occurring compound that belongs to the class of secondary metabolites known as prenylflavanones. It is primarily found in the roots of the plant Euchresta formosana. This compound has garnered significant attention due to its potential bioactive properties, including anti-inflammatory effects .

Scientific Research Applications

Euchrenone A10 has a wide range of scientific research applications, including:

Mechanism of Action

Euchrenone A10 is a fascinating compound with a range of potential applications in the field of life sciences . This article will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known to be a bioactive compound with potential anti-inflammatory properties .

Mode of Action

It is known to interact with its targets to exert its bioactive effects, potentially modulating inflammatory responses

Biochemical Pathways

Given its potential anti-inflammatory properties , it may be involved in modulating pathways related to inflammation. More research is required to identify the specific biochemical pathways influenced by this compound.

Result of Action

This compound has been shown to have potential as a bioactive compound with anti-inflammatory properties . This suggests that it may have a role in modulating inflammatory responses at the molecular and cellular levels.

Safety and Hazards

Euchrenone A10 is a natural product, and research on its safety is limited to a certain extent . It should be used with caution, following laboratory operation specifications, and paying close attention to relevant safety operations . Further toxicology and safety research are necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Euchrenone A10 involves several steps, starting with the extraction of raw materials from the plant Euchresta formosana. The compound is then isolated and purified using chromatographic techniques. The synthetic route typically involves the prenylation of flavanone skeletons, followed by hydroxylation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of raw materials. Current methods focus on optimizing extraction and purification processes to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: Euchrenone A10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: Euchrenone A10 is unique due to its specific prenylation pattern and hydroxylation sites, which contribute to its distinct chemical and biological properties. Compared to other prenylflavanones, this compound exhibits a higher degree of bioactivity and specificity in its anti-inflammatory effects .

Properties

IUPAC Name

(2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-14(2)5-7-17-18(26)12-19(27)23-20(28)13-22(29-24(17)23)15-6-8-21-16(11-15)9-10-25(3,4)30-21/h5-6,8-12,22,26-27H,7,13H2,1-4H3/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHKYCUZABAYBC-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OC(C=C4)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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